N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
Several studies have focused on synthesizing derivatives of tetrahydropyrimidine compounds and exploring their biological properties. For instance, Akbari et al. (2008) described the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its thiazolo[3,2-a]pyrimidine derivatives, highlighting their potential as antimicrobial agents due to significant inhibition of bacterial and fungal growth (Akbari et al., 2008). Similarly, Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties, particularly as COX-1/COX-2 inhibitors, with remarkable COX-2 selectivity and inhibition of edema (Abu‐Hashem et al., 2020).
Structural Studies and Properties
Cieplik et al. (2008) undertook a structural study of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, concluding that their antibacterial properties can be linked to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008). Wamhoff and von Waldow (1974) discussed the halogenation and rearrangement of furo[2,3-d]pyrimidines, providing valuable insights into the chemical behavior and potential applications of these compounds (Wamhoff & von Waldow, 1974).
Catalysis and Chemical Reactions
Gein et al. (2018) explored the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction, achieving moderate to high yields and highlighting the potential for efficient synthesis methods (Gein et al., 2018).
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-27-15-8-6-14(7-9-15)23-18(25)16(11-21-19(23)26)17(24)22-13-5-3-4-12(20)10-13/h3-11H,2H2,1H3,(H,21,26)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJAUMZGPITMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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